![molecular formula C22H23N3O3S B2811782 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886914-32-5](/img/structure/B2811782.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Description
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
B-Raf Kinase Inhibition and Anti-proliferative Activities
One study explored the design, synthesis, and evaluation of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives for B-Raf inhibitory and anti-proliferative activities. These compounds were evaluated against B-Raf(V600E) and the WM266.4 human melanoma cell line, with some derivatives showing potent activity. The study utilized docking simulation and QSAR models to understand the binding models and design future B-Raf inhibitors. The inclusion of the 2,3-dihydrobenzo[b][1,4]dioxin structure was found to enhance bioactivity through improved receptor binding (Yang et al., 2012).
Antimicrobial Activities
Another area of research involved the synthesis and biological evaluation of derivatives for antimicrobial activity. For instance, (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives were synthesized and assessed for in vitro antibacterial activity, demonstrating moderate to good effectiveness against various bacterial strains. This investigation highlights the compound's potential as a framework for developing new antimicrobial agents (Mhaske et al., 2014).
Antitubercular Activity
Further research identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a promising anti-mycobacterial chemotype. A series of benzo[d]thiazole-2-carboxamides were synthesized and tested for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with several compounds displaying potent activity. This work contributes to the search for new therapeutic options for tuberculosis treatment (Pancholia et al., 2016).
Dual Antidepressant Action
In addition, compounds combining the structure of interest with benzo[b]thiophene derivatives have been synthesized to act as dual antidepressant drugs, targeting both the 5-HT1A receptor affinity and serotonin reuptake inhibition. Such dual action provides a promising avenue for developing new antidepressants with potentially enhanced therapeutic profiles (Orus et al., 2002).
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-3-6-19-20(15(14)2)23-22(29-19)25-9-7-24(8-10-25)21(26)16-4-5-17-18(13-16)28-12-11-27-17/h3-6,13H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOVMVGJVORESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone |
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